Tnrnflrfamide

Vue d'ensemble

Description

Tnrnflrfamide is a neuropeptide that has been isolated from the stomatogastric nervous system of the crab Cancer borealis. It is known for its role in modulating motor patterns in the crab’s nervous system, particularly affecting the gastric and pyloric rhythms .

Méthodes De Préparation

Tnrnflrfamide can be isolated and sequenced using reverse-phase high-performance liquid chromatography followed by automated Edman degradation . This method allows for the precise identification and extraction of the peptide from biological samples.

Analyse Des Réactions Chimiques

Tnrnflrfamide undergoes various chemical reactions, including interactions with receptor muscles and modulation of motor performance. It enhances the amplitude of excitatory postsynaptic potentials and the development of nerve-evoked tension . Specific reagents and conditions for these reactions are not extensively documented, but the peptide’s activity is observed at low concentrations, typically between 10^-11 and 10^-10 mol/L .

Applications De Recherche Scientifique

Biological Significance

Tnrnflrfamide is part of the FMRFamide family of neuropeptides, which are known for their role in modulating neural activity and influencing physiological processes such as muscle contraction and neurotransmitter release. Research has demonstrated that this compound can affect motor functions and behavior in crustaceans, making it a valuable compound for studying neuropeptide functions in invertebrates.

Motor Function Studies

One of the primary applications of this compound is in the study of motor functions. Research has shown that this compound can enhance motor activity in crustaceans, providing insights into how neuropeptides influence muscle contractions and locomotion. A study conducted on the crab Cancer borealis revealed that this compound significantly altered motor patterns, indicating its role in neuromodulation .

Case Study: Effects on Crustacean Behavior

In a controlled experiment, researchers administered varying concentrations of this compound to isolated preparations from Cancer borealis. The results indicated a dose-dependent increase in motor neuron excitability, leading to enhanced muscle contractions. This finding supports the hypothesis that this compound acts as a neuromodulator, influencing both the intensity and frequency of motor outputs.

Therapeutic Applications

Beyond its role in neurobiology, this compound has potential therapeutic applications. Its ability to modulate neural circuits suggests that it could be investigated for treating neurological disorders or conditions characterized by impaired motor function.

Table 2: Potential Therapeutic Uses of this compound

| Condition | Mechanism of Action |

|---|---|

| Neuropathic Pain | Modulation of pain pathways |

| Muscle Spasticity | Regulation of muscle tone through neuromodulation |

| Neurodegenerative Diseases | Potential neuroprotective effects |

Conformational Analysis

The conformational properties of this compound have been studied using nuclear magnetic resonance (NMR) spectroscopy. These studies reveal that the peptide adopts specific conformations that are crucial for its binding affinity to receptors. The presence of reverse turns in its structure is correlated with receptor binding efficiency, which is vital for understanding its biological activity .

Case Study: NMR Spectroscopy Findings

In a series of NMR experiments, researchers observed that variations in the amino acid sequence significantly affected the peptide's conformational dynamics. The study established a correlation between specific structural features and biological activity, paving the way for rational drug design targeting similar neuropeptide systems.

Mécanisme D'action

Tnrnflrfamide exerts its effects by modulating the receptor muscles of the lobster abdominal stretch receptors and their exoskeletal muscle homologues. It enhances motor performance by increasing the amplitude of excitatory postsynaptic potentials and the development of nerve-evoked tension . The peptide activates pyloric rhythms in quiescent preparations and induces gastric mill activity in preparations without existing gastric rhythms .

Comparaison Avec Des Composés Similaires

Tnrnflrfamide is similar to other neuropeptides such as SDRNFLRFamide and FMRFamide. Both this compound and SDRNFLRFamide are physiologically active at low concentrations and modulate motor patterns in the stomatogastric nervous system . this compound is unique in its specific sequence and its distinct effects on the gastric and pyloric rhythms of the crab Cancer borealis .

List of Similar Compounds::- SDRNFLRFamide

- FMRFamide

Activité Biologique

TNRNFLRFamide is a neuropeptide belonging to the FMRFamide-related peptide family, which plays a significant role in modulating various physiological processes in crustaceans and other invertebrates. This article provides an overview of the biological activity of this compound, including its effects on muscle contraction, motor patterns, and potential applications in neurobiology.

Overview of this compound

This compound is a neuropeptide that has been primarily studied in crustaceans, particularly in the context of its influence on the stomatogastric nervous system. It is known to interact with specific receptors to modulate muscle activity and other physiological functions.

Muscle Modulation

Research indicates that this compound significantly affects the motor patterns of various muscle systems. In studies involving the crab Cancer borealis, this compound was shown to increase the frequency of pyloric rhythm, indicating its role in enhancing motor activity within the stomatogastric ganglion .

Table 1: Effects of this compound on Muscle Activity

| Parameter | Effect | Reference |

|---|---|---|

| Pyloric rhythm frequency | Increased | , |

| Gastric rhythm | Modulated | |

| Heart rate | Increased rate and amplitude |

Comparative Studies

This compound has been compared with other related peptides such as SDRNFLRFamide. Both peptides exhibit similar effects on muscle activity but may differ in potency and specific action sites. For instance, while both peptides enhance gastric and pyloric rhythms, this compound has been noted for its pronounced effect on the lobster abdominal stretch receptors .

Case Studies and Research Findings

- Motor Patterns in Crustaceans : A study focused on the effects of this compound on the stomatogastric nervous system revealed that it modulates both gastric and pyloric rhythms effectively. The findings suggest that this peptide could be crucial for maintaining muscle contractions during low-frequency stimulation .

- Cross-Phyla Activity : Another important aspect of this compound is its cross-phyla activity. Research has demonstrated that FMRFamide-related peptides, including this compound, can influence muscle activity not only in crustaceans but also in nematodes and flatworms, indicating a broader evolutionary significance .

- Cardiac Effects : In studies involving crayfish hearts, this compound was found to increase both the rate and amplitude of heartbeats when isolated from Procambarus clarkii. This highlights its potential role in regulating cardiovascular functions in crustaceans .

Q & A

Basic Research Questions

Q. What experimental methodologies are most reliable for identifying and characterizing Tnrnflrfamide in neuropeptide studies?

this compound, an FMRFamide-related peptide, is typically identified using mass spectrometry (MS) coupled with tandem MS/MS fragmentation. Key steps include:

- Tissue extraction protocols : Freshly dissected neural tissues are homogenized in acidified methanol to preserve peptide integrity .

- Chromatographic separation : Reverse-phase HPLC is used to isolate peptides prior to MS analysis .

- Fragmentation patterns : MS/MS spectra should confirm the presence of β- and γ-ions specific to this compound’s sequence (e.g., this compound) .

- Validation : Compare results with synthetic standards and existing databases to rule out false positives .

Q. How can researchers design studies to address conflicting detection rates of this compound across crustacean species?

Discrepancies in detection (e.g., absence in Homarus americanus despite prior reports) may arise from:

- Methodological variability : Differences in ionization efficiency (e.g., MALDI-TOF vs. ESI-Q-TOF) or tissue preparation (fresh vs. fixed samples) .

- Population-specific variants : Regional or subspecies differences in peptide expression .

- Experimental controls : Include positive controls (e.g., SDRNFLRFamide) and negative controls (tissue blanks) to validate detection limits .

Advanced Research Questions

Q. What strategies resolve contradictions between immunohistochemical data and mass spectral results for this compound localization?

- Multi-modal validation : Combine MS with antibody-based techniques (e.g., immunohistochemistry) to cross-verify peptide presence. For example, if MS fails to detect this compound but antibodies localize it, investigate epitope masking or post-translational modifications .

- Tissue-specific extraction : Prioritize tissues with high neuronal density (e.g., stomatogastric ganglia) and optimize extraction buffers to enhance peptide recovery .

- Quantitative MS : Use isotopic labeling (e.g., SILAC) to distinguish low-abundance peptides from background noise .

Q. How should researchers adjust protocols when this compound is undetected in species where it was previously reported?

- Replicate prior methods : Use identical tissue sources, extraction solvents (e.g., acidified acetone), and ionization settings as in original studies .

- Screen for degradation : Test for N-terminal truncation (e.g., NFLRFamide) via MS/MS, as labile residues (Thr, Asn) may degrade during processing .

- Expand sampling : Analyze multiple individuals or populations to account for biological variability .

Q. What normalization approaches are critical for comparative studies of this compound expression across physiological conditions?

- Internal standards : Spike samples with synthetic this compound analogs (e.g., stable isotope-labeled peptides) to control for extraction efficiency .

- Data normalization : Express peptide abundance relative to housekeeping proteins (e.g., actin) or total protein content .

- Statistical rigor : Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions common in neuropeptide datasets .

Propriétés

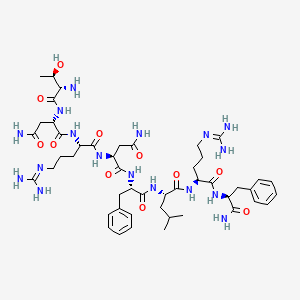

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H75N17O11/c1-25(2)20-32(42(72)59-29(16-10-18-57-47(53)54)40(70)61-31(39(52)69)21-27-12-6-4-7-13-27)62-43(73)33(22-28-14-8-5-9-15-28)63-45(75)34(23-36(49)67)64-41(71)30(17-11-19-58-48(55)56)60-44(74)35(24-37(50)68)65-46(76)38(51)26(3)66/h4-9,12-15,25-26,29-35,38,66H,10-11,16-24,51H2,1-3H3,(H2,49,67)(H2,50,68)(H2,52,69)(H,59,72)(H,60,74)(H,61,70)(H,62,73)(H,63,75)(H,64,71)(H,65,76)(H4,53,54,57)(H4,55,56,58)/t26-,29+,30+,31+,32+,33+,34+,35+,38+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAUWLGCATULGNL-KNECAJLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H75N17O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150488 | |

| Record name | Tnrnflrfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1066.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113611-68-0 | |

| Record name | Tnrnflrfamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113611680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tnrnflrfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.